molecular formula C13H21NO B1519015 3-[(Hexyloxy)methyl]aniline CAS No. 80172-00-5

3-[(Hexyloxy)methyl]aniline

Cat. No. B1519015
CAS RN: 80172-00-5
M. Wt: 207.31 g/mol
InChI Key: UNULCBYHVFGRCG-UHFFFAOYSA-N
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Description

“3-[(Hexyloxy)methyl]aniline” is a chemical compound with the CAS Number: 80172-00-5 . It has a molecular weight of 207.32 .


Physical And Chemical Properties Analysis

“3-[(Hexyloxy)methyl]aniline” is a liquid at room temperature . Its molecular weight is 207.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

1. Fluorescent Sensors for Metal Ions

A novel turn-on Schiff-base fluorescent sensor using (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline (L) was synthesized for detecting aluminum(III) ions in living cells. The sensor exhibited significant fluorescence enhancement in the presence of Al3+ ions, indicating its potential as a practical system for monitoring Al3+ concentrations in biological environments (Tian et al., 2015).

2. Bacterial Degradation of Aromatic Compounds

A bacterial strain, Delftia sp. AN3, was found to use aniline or acetanilide as sole carbon, nitrogen, and energy sources, showcasing its ability to degrade aniline and its tolerance to high concentrations of the compound. This finding is vital for understanding the biodegradation of aromatic compounds and their potential impact on wastewater treatment processes (Liu et al., 2002).

3. Catalytic Oxidation of Organic Pollutants

Fe(3)O(4) magnetic nanoparticles (MNPs) were successfully synthesized and applied for the catalytic oxidation of phenolic and aniline compounds in aqueous solutions. This study presents a potential method for the removal of organic pollutants, utilizing the catalytic properties of MNPs in the presence of H(2)O(2) (Zhang et al., 2009).

4. Electrosynthesis and Properties of Polyanilines

The electrosynthesis of ring-substituted polyanilines, particularly those with sigma- and pi-donor substituents, was investigated. The study focused on the polymerization effectiveness, characterization, and oxidation properties of these polyanilines, providing valuable insights into the electrochemical behavior and potential applications of these materials (Cattarin et al., 1988).

Safety And Hazards

The safety data sheet for “3-[(Hexyloxy)methyl]aniline” indicates that it has a GHS07 pictogram and a warning signal word . It is advisable to handle this chemical with appropriate safety measures.

properties

IUPAC Name

3-(hexoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10H,2-5,9,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULCBYHVFGRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Hexyloxy)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.